molecular formula C7H9BrN2O B12814760 5-Bromo-2-(hydrazinylmethyl)phenol

5-Bromo-2-(hydrazinylmethyl)phenol

Cat. No.: B12814760
M. Wt: 217.06 g/mol
InChI Key: MJIOFXHPKHIOTL-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydrazinylmethyl)phenol: is an organic compound characterized by the presence of a bromine atom, a hydrazinylmethyl group, and a phenol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 2-Bromo-4-(hydrazinylmethyl)phenol
  • 5-Bromo-2-(hydroxymethyl)phenol
  • 5-Bromo-2-(aminomethyl)phenol

Comparison: 5-Bromo-2-(hydrazinylmethyl)phenol is unique due to the presence of both a bromine atom and a hydrazinylmethyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity due to the synergistic effects of its functional groups .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9BrN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2

InChI Key

MJIOFXHPKHIOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CNN

Origin of Product

United States

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